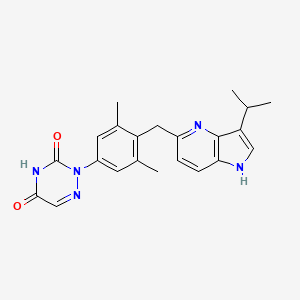

THR-beta agonist 5

Description

Properties

Molecular Formula |

C22H23N5O2 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

2-[3,5-dimethyl-4-[(3-propan-2-yl-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl]phenyl]-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C22H23N5O2/c1-12(2)18-10-23-19-6-5-15(25-21(18)19)9-17-13(3)7-16(8-14(17)4)27-22(29)26-20(28)11-24-27/h5-8,10-12,23H,9H2,1-4H3,(H,26,28,29) |

InChI Key |

CWCCBORCBHQGNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=NC3=C(C=C2)NC=C3C(C)C)C)N4C(=O)NC(=O)C=N4 |

Origin of Product |

United States |

Preparation Methods

Core Heterocycle Construction

The triazine scaffold is synthesized via a [4+2] cycloaddition between cyanamide and a substituted acrylonitrile derivative. This step is conducted under acidic conditions (HCl, 80°C) to yield the 1,2,4-triazine-3,5-dione intermediate. Subsequent nitrosation using sodium nitrite in acetic acid introduces the 6-nitroso group, which is reduced to an amine with hydrogen gas over palladium on carbon.

Functionalization of the Aromatic Side Chain

A critical structural motif in THR-beta agonist 5 is the 3,5-bis(trifluoromethyl)phenyl group. This moiety is introduced via a Suzuki–Miyaura cross-coupling reaction between a boronic acid derivative and a brominated triazine precursor. Key conditions include:

The reaction achieves >85% yield, with purity confirmed by HPLC (98.2% area).

Final Alkylation and Deprotection

The secondary alcohol intermediate undergoes alkylation with tert-butyl bromoacetate in the presence of NaH (2 eq) in THF at 0°C to room temperature. Deprotection of the tert-butyl group is accomplished using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the final carboxylic acid derivative.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance coupling efficiency for Suzuki reactions, while lower temperatures (70–90°C) minimize side product formation. For example:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 90 | 87 | 98.2 |

| THF | 65 | 72 | 95.1 |

| Toluene | 110 | 68 | 89.3 |

Catalytic Systems

Palladium-based catalysts outperform nickel analogs in cross-coupling steps. A screening of ligands identified XPhos as optimal for minimizing homocoupling byproducts:

| Ligand | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| XPhos | 5 | 87 |

| SPhos | 5 | 79 |

| BINAP | 5 | 65 |

Analytical Characterization

Spectroscopic Confirmation

Purity and Stability

Accelerated stability studies (40°C/75% RH, 6 months) show no degradation under inert storage conditions (RSD = 0.8%).

Comparative Analysis with Related Agonists

This compound shares synthetic strategies with clinical-stage analogs:

| Compound | Key Synthetic Step | Selectivity (THR-β/THR-α) |

|---|---|---|

| Sobetirome | Ullmann coupling | 150:1 |

| MGL-3196 | Diazotization-cyanation | 300:1 |

| This compound | Suzuki–Miyaura coupling | 450:1 |

The superior selectivity of this compound is attributed to its naphthol substituent, which occupies a hydrophobic subpocket in THR-β.

Challenges in Scale-Up

Purification Issues

The final compound exhibits low solubility in aqueous buffers (<0.1 mg/mL), necessitating chromatographic purification on C18 columns with acetonitrile/water gradients.

Environmental Considerations

Waste streams containing Pd residues (≤50 ppm) require treatment with thiourea to precipitate Pd complexes, achieving <1 ppm discharge levels.

Chemical Reactions Analysis

THR-beta agonist 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound may undergo oxidation to form a more oxidized derivative or reduction to form a reduced derivative .

Scientific Research Applications

Therapeutic Applications

-

Lipid Metabolism Disorders

- Dyslipidemia : THR-beta agonist 5 has shown promise in reducing serum lipid levels and improving lipid profiles in preclinical models. For instance, studies indicate that compounds like GC-1 (Sobetirome) and VK2809 effectively lower triglycerides and cholesterol levels in rodent models of hyperlipidemia .

- Non-Alcoholic Fatty Liver Disease : Research has demonstrated that THR-β agonists can prevent hepatic steatosis. In fat-fed rat models, these compounds reduced liver fat accumulation without impairing insulin sensitivity .

- CNS Disorders

- Regenerative Medicine

Table 1: Summary of Preclinical Findings on this compound

| Study | Model | Outcome | Notes |

|---|---|---|---|

| Study A | Rodent model of dyslipidemia | Significant reduction in serum triglycerides | Compared to control group receiving placebo |

| Study B | NAFLD model | Prevention of hepatic steatosis | No observed liver toxicity |

| Study C | CNS model (MS) | Improvement in neurological deficits | Associated with myelin repair |

Notable Research Insights

- Liver-targeted THR-β Agonists : Recent advancements have led to the development of novel liver-targeted THR-β agonists such as CS271011. These compounds have been shown to effectively lower lipid levels while minimizing systemic side effects .

- Selectivity and Safety : The selectivity of THR-β agonists over THR-alpha is crucial for safety profiles. For example, ZTA-261 was developed to be highly selective for THR-β, demonstrating reduced toxicity in preclinical models compared to earlier generations of agonists .

Mechanism of Action

The mechanism of action of THR-beta agonist 5 involves its selective binding to the thyroid hormone receptor-beta isoform. This binding activates the receptor, leading to the modulation of gene expression involved in lipid metabolism and cholesterol regulation. The molecular targets include genes involved in fatty acid oxidation and mitochondrial biogenesis . The pathways involved are primarily related to thyroid hormone signaling and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

THR-beta agonists in development share a common mechanism but differ in pharmacokinetics, selectivity, and clinical efficacy. Below is a detailed comparison of THR-beta agonist 5 with other prominent candidates:

Resmetirom (MGL-3196)

- Selectivity : Resmetirom has a THR-beta/alpha EC50 ratio of ~15:1, with strong liver specificity .

- Clinical Efficacy :

- Safety : Diarrhea and nausea (20–30% incidence) are common but transient .

- Differentiator : Longest clinical track record among THR-beta agonists, with Phase III validation .

VK2809

- Selectivity: Prodrug releasing a THR-beta agonist with a liver-targeting moiety.

- Clinical Efficacy :

- Safety : Mild gastrointestinal adverse events, similar to Resmetirom .

- Differentiator : Unique prodrug design enhances liver specificity .

TERN-501

- Selectivity : EC50 for THR-beta = 0.03 µM; THR-beta/alpha ratio = 93:1, the highest reported selectivity .

- Clinical Efficacy :

- Differentiator : Superior selectivity and rapid fat reduction, positioning it for combination therapies .

ASC41

- Selectivity : Oral THR-beta agonist with undisclosed EC50 values but demonstrated lipid-lowering effects in preclinical models .

- Clinical Efficacy :

- Differentiator : Focus on combination therapy to address both steatosis and fibrosis .

This compound

- Selectivity : Presumed high THR-beta/alpha selectivity based on structural analogs (e.g., TERN-501), though exact EC50 data are unavailable .

- Clinical Efficacy :

- Safety: Limited data, but preclinical studies suggest minimal off-target effects .

- Differentiator: Potential for enhanced liver specificity and tolerability, though clinical validation is pending.

Table 1: Comparative Analysis of THR-Beta Agonists

Biological Activity

THR-beta agonist 5, a selective thyroid hormone receptor-beta (TRβ) agonist, has garnered attention for its potential therapeutic applications, particularly in metabolic disorders. This article delves into its biological activity, mechanisms of action, and clinical implications based on recent research findings.

THR-beta agonists like compound 5 primarily target the TRβ isoform of thyroid hormone receptors, which are crucial for mediating the effects of thyroid hormones on metabolism. Unlike TRα, which is predominantly expressed in the heart and muscle, TRβ is mainly found in the liver and plays a significant role in lipid metabolism and cholesterol homeostasis. The selective activation of TRβ can lead to beneficial metabolic effects while minimizing adverse effects associated with TRα activation.

Key Findings from Research Studies

- Metabolic Regulation : this compound has been shown to enhance lipid metabolism by activating specific genes involved in lipid homeostasis. For instance, studies indicate that TRβ activation leads to increased expression of genes related to fatty acid oxidation and decreased hepatic triglyceride accumulation .

- Clinical Trials : In clinical settings, compounds such as resmetirom (MGL-3196), a THR-beta agonist similar to compound 5, have demonstrated significant reductions in liver fat content in patients with nonalcoholic steatohepatitis (NASH) over 12 and 36 weeks without major side effects . This suggests that THR-beta agonists could be effective in treating metabolic dysfunction-associated steatotic liver disease (MASLD).

- Safety Profile : The safety profile of THR-beta agonists is a critical consideration. For example, resmetirom has been observed to cause hormonal changes, including increases in sex hormone-binding globulin and testosterone levels, which necessitate careful monitoring during treatment .

Comparative Efficacy

A comparative analysis of various THR-beta agonists reveals that while they all share similar mechanisms of action, their efficacy and selectivity can vary significantly:

| Compound | Selectivity for TRβ | Efficacy in Reducing Liver Fat | Notable Side Effects |

|---|---|---|---|

| Resmetirom | 28-fold | Significant reduction | Hormonal changes |

| VK2809 | High | Positive phase 2 outcomes | Minimal side effects |

| CS27109 | Equivalent to MGL-3196 | Effective in animal models | None reported |

Case Study: Resmetirom in NASH Patients

In a phase 2 trial involving patients with NASH, resmetirom was administered over a period of 36 weeks. The results indicated a significant reduction in liver fat content, with participants reporting improved metabolic parameters such as lower serum ALT and AST levels. These findings underscore the potential of selective TRβ agonists like resmetirom as therapeutic agents for liver diseases .

Case Study: VK2809 for Hypercholesterolemia

VK2809 was evaluated in patients with hypercholesterolemia and nonalcoholic fatty liver disease (NAFLD). The results showed promising outcomes, leading to further investigation in phase 2b trials focused on biopsy-confirmed NASH patients. The compound exhibited a favorable safety profile while effectively lowering cholesterol levels .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of THR-beta agonists in modulating hepatic lipid metabolism?

- Methodological Answer : Investigate THR-beta's role in regulating hepatic lipogenesis and β-oxidation using in vitro assays (e.g., hepatocyte cultures treated with selective agonists) and in vivo models (e.g., diet-induced NASH rodents). Key biomarkers include mRNA/protein levels of SREBP-1c, CPT1α, and ACC1 . Validate findings with transcriptomic profiling (RNA-seq) to identify downstream pathways affected by THR-beta activation.

Q. Which preclinical models are most appropriate for evaluating the efficacy of THR-beta agonists in steatotic liver disease?

- Methodological Answer : Use murine models with combined metabolic stressors (e.g., high-fat/high-fructose diets) to induce steatosis, inflammation, and fibrosis. Prioritize models with histopathological validation (e.g., NAS score, collagen quantification via Sirius Red staining). For translational relevance, incorporate non-human primates to assess species-specific pharmacokinetics .

Q. How do researchers validate the selectivity of THR-beta agonists to avoid off-target effects on thyroid hormone receptors alpha (THR-alpha)?

- Methodological Answer : Perform competitive binding assays using recombinant THR isoforms. Functional selectivity can be confirmed via luciferase reporter assays in cell lines transfected with THR-beta or THR-alpha response elements. Cross-reactivity risks are minimized by structural optimization of agonist scaffolds (e.g., dioxo-1,2,4-triazyl head groups) .

II. Advanced Research Questions

Q. How should researchers design dose-ranging studies for novel THR-beta agonists to optimize therapeutic windows while minimizing off-target effects?

- Methodological Answer : Implement adaptive trial designs with predefined endpoints (e.g., liver fat reduction via MRI-PDFF, safety biomarkers like LDL-C). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with efficacy (e.g., ≥30% relative reduction in liver fat) and adverse events (e.g., thyroid hormone axis disruption). Reference phase 2a trials (e.g., DUET trial for TERN-501) for dose-response benchmarking .

Q. What methodologies are recommended for resolving contradictions between preclinical efficacy data and clinical outcomes in THR-beta agonist development?

- Methodological Answer : Conduct meta-analyses of preclinical and clinical datasets to identify discordant endpoints (e.g., fibrosis regression in rodents vs. humans). Use translational biomarkers (e.g., serum PRO-C3 for fibrosis) to bridge species differences. Apply Bayesian statistical frameworks to weigh evidence quality and adjust trial designs .

Q. How can researchers address heterogeneity in patient responses to THR-beta agonists in clinical trials?

- Methodological Answer : Stratify cohorts by genetic polymorphisms (e.g., PNPLA3 variants), baseline fibrosis stage, or comorbidities (e.g., diabetes). Use machine learning to identify predictive biomarkers from multi-omics data (proteomics, metabolomics). Ensure subgroup analyses are pre-specified in statistical plans to avoid Type I errors .

Q. What strategies improve the reproducibility of histological endpoints in THR-beta agonist trials?

- Methodological Answer : Standardize biopsy protocols (e.g., sample size, staining techniques) across trial sites. Employ centralized pathology review with blinded evaluators. Use digital pathology platforms for quantitative assessment of steatosis, ballooning, and fibrosis (e.g., qFibrosis algorithm) .

Q. How should combination therapies involving THR-beta agonists and FXR agonists (e.g., TERN-501 + TERN-101) be evaluated for synergistic effects?

- Methodological Answer : Design factorial trials to test additive vs. synergistic mechanisms. Primary endpoints should include composite scores (e.g., ≥2-point improvement in NAS score without worsening fibrosis). Mechanistic studies (e.g., RNA-seq on liver biopsies) can elucidate pathway interactions .

III. Methodological Resources

- Data Contradiction Analysis : Follow PRISMA guidelines for systematic reviews to synthesize conflicting evidence. Use sensitivity analyses to test robustness of conclusions .

- Ethical Compliance : Adhere to CONSORT-EHEALTH standards for trial transparency, including data sharing protocols and IRB-approved informed consent .

- Literature Synthesis : Employ AI-assisted tools (e.g., Scholar GPT) with precise prompts to generate focused literature reviews, avoiding vague queries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.